Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]- is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a quinazoline moiety, a morpholine ring, and a pyrimidine ring. It is often studied for its potential therapeutic properties, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]- involves multiple steps, starting from readily available starting materials. The process typically includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a morpholine moiety.
Attachment of the Pyrimidine Ring: The pyrimidine ring is attached through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds.
Scientific Research Applications
Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting tyrosine kinases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to the ATP-binding site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for the treatment of cancers that are driven by overactive tyrosine kinases.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as a tyrosine kinase inhibitor.
Erlotinib: Similar in structure and function, also targeting tyrosine kinases.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.
Uniqueness
Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]- stands out due to its unique combination of structural features, including the morpholine ring and the pyrimidine moiety. These features contribute to its distinct binding properties and potential therapeutic applications.
Properties
Molecular Formula |
C25H33N7O4 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-[5-[[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]pyrimidin-2-yl]pentanamide |
InChI |
InChI=1S/C25H33N7O4/c1-3-4-6-23(33)31-25-26-15-18(16-27-25)30-24-19-13-21(34-2)22(14-20(19)28-17-29-24)36-10-5-7-32-8-11-35-12-9-32/h13-17H,3-12H2,1-2H3,(H,28,29,30)(H,26,27,31,33) |
InChI Key |
NLEPHRGVMDOANV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NC=C(C=N1)NC2=NC=NC3=CC(=C(C=C32)OC)OCCCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.